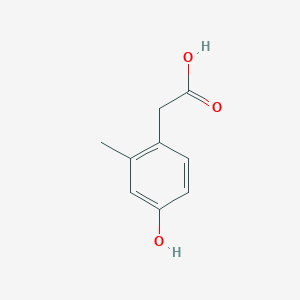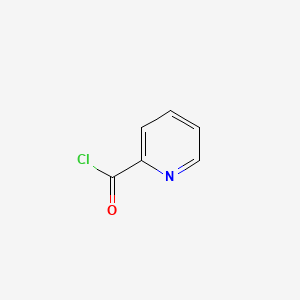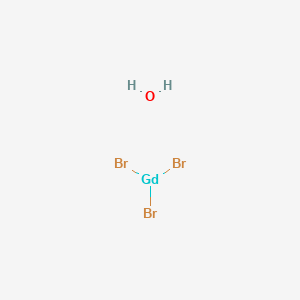
(3-Tert-butoxyphenyl)boronic acid
Vue d'ensemble
Description
“(3-Tert-butoxyphenyl)boronic acid” is a type of boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Synthesis Analysis
Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular structure of boronic acids, including “this compound”, involves the formation of reversible covalent complexes with sugars and amino acids exhibiting vicinal (1,2) or (1,3) di-Lewis base donors (alcohols or amines) .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Applications De Recherche Scientifique
Boron in Seawater Desalination
In the context of seawater desalination applications, the role of boron, primarily in the form of boric acid, has been scrutinized due to its presence in drinking water sourced from these processes. Research emphasizes the need for advanced membrane technologies, such as reverse osmosis (RO) and nanofiltration (NF), to effectively remove boron, highlighting the intricate relationship between boric acid speciation and membrane rejection mechanisms. This has spurred further investigation into optimizing desalination processes for enhanced boron removal, underscoring the significance of understanding boron chemistry in environmental and water treatment applications (Tu, Nghiem, & Chivas, 2010).
Boronic Acids in Drug Discovery
Boronic acids have seen a surge in their application within drug discovery, attributed to their unique properties which have led to the development and approval of several boronic acid-based drugs. The incorporation of boronic acids into pharmaceuticals has been linked to potential enhancements in drug potency and pharmacokinetics. This trend is supported by a growing body of research dedicated to understanding the molecular interactions and synthetic methodologies that facilitate the integration of boronic acids into therapeutic agents, further solidifying their role in medicinal chemistry (Plescia & Moitessier, 2020).
Electrochemical Biosensors with Boronic Acids
The development of electrochemical biosensors utilizing ferroceneboronic acid (FcBA) and its derivatives showcases the application of boronic acids in analytical chemistry. These biosensors exploit the selective binding of boronic acids to diols, such as those found in sugars, to create non-enzymatic sensing platforms. This approach has been extended to the detection of various biomolecules, including glycated hemoglobin and fluoride ions, demonstrating the versatility of boronic acids in sensor technology (Wang, Takahashi, Du, & Anzai, 2014).
Boronic Acid-Based Sensors
The synthesis and application of boronic acid sensors with dual recognition sites have been explored to enhance selectivity and binding affinity. These sensors, which include diboronic acids and monoboronic acids with additional binding groups, have shown promise in detecting a wide range of analytes, from carbohydrates to ions. This review highlights the potential of boronic acid-based sensors in analytical applications, emphasizing the synergy of dual recognition sites in improving sensor performance (Bian et al., 2019).
Mécanisme D'action
Target of Action
The primary target of (3-Tert-butoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the this compound interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium catalyst . The palladium catalyst, which has undergone oxidative addition with an electrophilic organic group, accepts the boronic acid group, forming a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the formation of a variety of organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
They are readily prepared and used in reactions due to their stability .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The reaction is known for its tolerance to a variety of functional groups and its mild reaction conditions . The stability of the boronic acid also plays a role in its efficacy and stability .
Orientations Futures
Boronic acids, including “(3-Tert-butoxyphenyl)boronic acid”, are increasingly being used in various fields of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. They are also being explored for use in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Analyse Biochimique
Biochemical Properties
(3-Tert-butoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with this compound being a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Propriétés
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNUYDRSOHYBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Trifluoromethyl)benzyl]thiourea](/img/structure/B3041448.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041451.png)
![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041452.png)
![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)

![1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride](/img/structure/B3041456.png)




![3-(3,5-dichlorophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B3041465.png)
![2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride](/img/structure/B3041468.png)